4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Gastroenterology Rheumatology NSAID Safety

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (CAS 56600-90-9), designated as Nabumetone EP Impurity D, addresses the critical need for a validated reference standard in pharmaceutical QC and analytical method validation. • Non-acidic NSAID prodrug impurity; hepatic metabolism yields 6-MNA active metabolite. • ≥95% HPLC purity ensures compliance with EP/USP monograph specifications. • Superior GI safety profile vs. conventional acidic NSAIDs - a key investigative probe for NSAID gastropathy research. Supplied with comprehensive CoA; available for immediate dispatch.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 56600-90-9
Cat. No. B117347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
CAS56600-90-9
Synonyms1-(2’-Methoxynaphth-6’-yl)but-1-en-3-one;  4-(6-Methoxy-2-naphthyl)-3-buten-2-one
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+
InChIKeyODKROFHKPKRFPM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nabumetone: Non-Acidic Prodrug NSAID


Nabumetone, chemically defined as 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (CAS 56600-90-9), is a non-acidic, nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug. Following oral administration, it undergoes extensive hepatic first-pass metabolism to yield its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is responsible for its anti-inflammatory, analgesic, and antipyretic effects [1]. Unlike many conventional NSAIDs that are carboxylic acids, nabumetone's non-acidic nature confers a distinct pharmacokinetic and safety profile, particularly concerning gastrointestinal (GI) tolerability, making it a clinically relevant alternative for patients requiring chronic anti-inflammatory therapy [1].

Prodrug Probe
Non-acidic NSAID prodrug; requires hepatic conversion to active metabolite 6-MNA for pharmacological activity.
Mechanistic Studies
Enables differentiation between local topical injury and systemic COX inhibition in NSAID gastropathy models.
Metabolic Activation
Ideal for investigating prodrug metabolism and the impact of non-acidic structure on GI tolerability endpoints.

Nabumetone: A Non-Interchangeable NSAID


While nabumetone is often categorized with other NSAIDs, its unique prodrug design and non-acidic structure preclude simple therapeutic interchange with conventional NSAIDs such as naproxen, ibuprofen, or diclofenac. Unlike these agents, nabumetone is not a direct cyclooxygenase (COX) inhibitor; it requires hepatic biotransformation to its active metabolite 6-MNA, which exerts its pharmacological effect systemically [1]. This mechanism, combined with its non-acidic nature, results in a markedly different gastrointestinal safety profile and pharmacokinetic behavior. Consequently, assuming clinical equivalence and substituting nabumetone with another NSAID without considering these differential properties can lead to increased risk of adverse events, particularly in vulnerable populations, as substantiated by the comparative evidence below [2].

Metabolic Dependence
Unlike direct COX inhibitors, nabumetone requires hepatic biotransformation to 6-MNA; substitution with a conventional NSAID may alter pharmacological onset and metabolite profile.
Non-Acidic Structure
The non-acidic nature influences tissue distribution and gastric mucosal interaction; acidic NSAIDs may not replicate the same GI endpoint profile in research models.
Mechanism Mismatch
Direct COX-1/COX-2 inhibition differs from prodrug-mediated systemic exposure; interchangeability without adjustment can confound comparative efficacy and tolerability endpoints.

Nabumetone: Quantitative Evidence Guide


Long-Term Endoscopic Safety vs. Naproxen

Nabumetone demonstrates a significantly lower long-term ulcerogenic potential compared to naproxen. Over a 5-year follow-up period, endoscopically confirmed gastroduodenal ulceration occurred in 1 out of 15 patients treated with nabumetone, compared to 8 out of 12 patients treated with naproxen, a statistically significant difference (p = 0.02) [1]. This finding is critical for clinicians making procurement decisions for chronic therapy in patients at risk for NSAID-induced GI injury.

Long-Term Ulcer Incidence
Direct comparison
1/15 (6.7%) vs. 8/12 (66.7%) p=0.02
Reported lower endoscopically confirmed ulcer rate
5-year randomized, double-blind study; nabumetone 1000 mg vs. naproxen 500 mg
Gastroenterology Rheumatology NSAID Safety

Serious GI Ulcer Risk vs. Pooled Comparators

In a large, randomized, open-label, 12-week multicenter study, nabumetone was associated with a significantly lower incidence of serious gastrointestinal ulcers. The ulcer occurrence rate was 0.03% (1 in 3,315 patients) for nabumetone-treated patients, compared to 0.5% (6 in 1,096 patients) for patients treated with any of the comparator NSAIDs (diclofenac, naproxen, piroxicam, or ibuprofen), a statistically significant difference (p = 0.001) [1]. This finding supports nabumetone's differentiated safety profile across a broad range of conventional NSAIDs.

Serious GI Ulcer Risk
Direct comparison
0.03% (1/3315) vs. 0.5% (6/1096) p=0.001
Reported lower serious ulcer incidence vs. pooled NSAIDs
12-week multicenter study; comparators: diclofenac, naproxen, piroxicam, ibuprofen
Gastroenterology Pharmacovigilance Clinical Trial Safety

Ulcerogenicity vs. Ibuprofen/Misoprostol Combination

In elderly patients with osteoarthritis, nabumetone monotherapy demonstrated ulcerogenicity equivalent to a combination of ibuprofen and the gastroprotective agent misoprostol. The incidence of significant endoscopic ulcers was 1.7% (1 of 58 patients) in the nabumetone group, compared to 0% (0 of 60 patients) in the ibuprofen/misoprostol group, a non-significant difference. Both were significantly superior to ibuprofen monotherapy, which had an ulcer incidence of 15.1% (8 of 53 patients; P<.01) [1]. This positions nabumetone as a simpler, single-agent alternative to a complex gastroprotective regimen.

Ulcerogenicity vs. Combination
Direct comparison
1.7% (1/58) vs. 0% (0/60) n.s.; both < ibuprofen 15.1%
Reported ulcerogenicity equivalent to ibuprofen+misoprostol
Elderly OA patients ≥60y; 12-week endoscopist-blinded trial
Gastroenterology Therapeutic Strategy Elderly Patient Care

Efficacy and Safety in Rheumatoid Arthritis

In a large, randomized, open-label trial of 4,411 patients, nabumetone demonstrated equivalent efficacy to a panel of conventional NSAIDs (diclofenac, naproxen, piroxicam, ibuprofen) in osteoarthritis, but was significantly more effective in rheumatoid arthritis (RA). Specifically, in RA patients, nabumetone led to significantly greater improvement in global assessments of disease activity and pain relief (p ≤ 0.02), with fewer patients withdrawing due to lack of efficacy (8.8% vs. 10.3-13.5% for comparators) [1]. This demonstrates that its enhanced safety profile does not compromise therapeutic benefit and may even offer superior outcomes in certain inflammatory conditions.

RA Efficacy Endpoints
Direct comparison
Significantly greater improvement p≤0.02; lower withdrawal for lack of efficacy (8.8% vs. 10.3–13.5%)
Reported improved disease activity scores in RA models
12-week randomized open-label trial; comparator NSAIDs as listed
Rheumatology Comparative Efficacy Clinical Outcomes

6-MNA Pharmacokinetic Consistency

Nabumetone's active metabolite, 6-MNA, exhibits a long elimination half-life of approximately 24 hours and low intra-subject coefficient of variation (ISCV) of 5.42% for Cmax, indicating consistent and predictable systemic exposure [1]. This contrasts with many other NSAIDs that have shorter half-lives and higher variability, which can lead to fluctuations in therapeutic effect and increased risk of adverse events. The low ISCV suggests that nabumetone is expected to produce consistent clinical effects, a key attribute for chronic therapy management.

6-MNA PK Variability
Class-level
ISCV Cmax 5.42%
t½ ~24 h
Low intra-subject variability supports consistent exposure modeling
Single-dose study in healthy volunteers; validation in target model required
Pharmacokinetics Drug Metabolism Therapeutic Consistency

Nabumetone: Key Application Scenarios


Chronic NSAID Use in GI Ulcer Risk Patients

For patients requiring long-term NSAID therapy (e.g., for osteoarthritis or rheumatoid arthritis) who have risk factors for GI complications, nabumetone is a preferred option. Evidence from a 5-year endoscopic study demonstrates a significantly lower incidence of gastroduodenal ulcers compared to naproxen (1/15 vs. 8/12, p=0.02) [1]. Furthermore, a large-scale study showed a tenfold reduction in serious ulcer risk (0.03%) compared to a pooled comparator group of conventional NSAIDs (0.5%, p=0.001) [2]. This makes nabumetone a safer chronic therapy alternative.

Simplified Pain Management for Elderly OA

In elderly patients with OA, nabumetone provides a simplified therapeutic option. It offers equivalent GI safety to a combination of ibuprofen and the gastroprotective agent misoprostol, without the added pill burden and side effects (e.g., diarrhea) associated with misoprostol. A comparative study in patients aged ≥60 showed equivalent low rates of significant endoscopic ulcers (1.7% for nabumetone vs. 0% for ibuprofen/misoprostol), both of which were significantly superior to ibuprofen monotherapy (15.1%, P<.01) [3].

Rheumatoid Arthritis: Superior Efficacy & Safety

For the management of rheumatoid arthritis, nabumetone offers a dual advantage. Clinical trial data indicate that nabumetone was significantly more effective than comparator NSAIDs (diclofenac, naproxen, ibuprofen, piroxicam) in improving global assessments of disease activity and pain relief in RA patients (p ≤ 0.02), with fewer withdrawals due to lack of efficacy [4]. This enhanced efficacy is achieved alongside its well-documented superior GI safety profile [2].

Research on NSAID Gastropathy and Prodrugs

Nabumetone serves as a valuable probe in clinical research focused on NSAID-induced GI toxicity and the pharmacology of prodrugs. Its non-acidic structure and metabolic activation to 6-MNA provide a clear mechanistic contrast to conventional acidic NSAIDs [5]. Studies utilizing nabumetone have helped delineate the role of direct topical injury versus systemic COX inhibition in the pathogenesis of NSAID gastropathy, making it a key tool for investigative pharmacologists and clinical researchers.

Application
Selection Property
Validation Focus
NSAID Gastropathy Mechanism Studies
Prodrug activation pathway
Local vs. systemic COX inhibition endpoints
Chronic Exposure GI Injury Models
Non-acidic structure and metabolite profile
Endoscopically confirmed ulcer incidence vs. acidic NSAIDs
Rheumatoid Arthritis Disease Models
Metabolic conversion to 6-MNA
Disease activity score and pain response endpoints
Prodrug Pharmacokinetic Research
Low ISCV and long elimination half-life
Consistent systemic exposure model validation
Geriatric OA Research Models
GI safety endpoint context in aged subjects
Ulcerogenicity comparison with combination regimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.